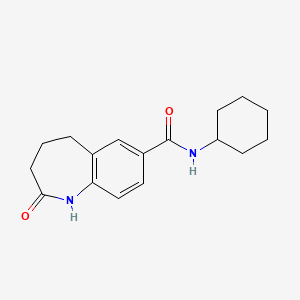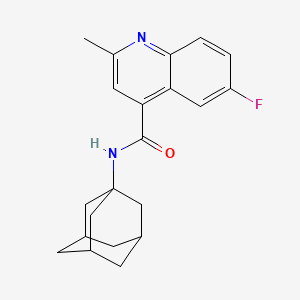![molecular formula C15H17ClN2O4 B6636297 2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid](/img/structure/B6636297.png)
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid, also known as Gabapentin, is a medication that is primarily used to treat epilepsy and neuropathic pain. It was first developed in the 1970s and was approved by the FDA in 1993. Gabapentin is a structural analogue of GABA, an inhibitory neurotransmitter in the central nervous system. It is a white crystalline powder that is soluble in water.
作用机制
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid works by binding to the α2δ subunit of voltage-gated calcium channels in the central nervous system. This reduces the release of excitatory neurotransmitters, such as glutamate and substance P, which are involved in pain transmission and seizure activity.
Biochemical and Physiological Effects:
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has been found to increase the levels of GABA in the central nervous system. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. This can lead to a reduction in anxiety and a calming effect on the brain. 2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has also been found to reduce the release of glutamate, which can reduce pain transmission and seizure activity.
实验室实验的优点和局限性
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action. It is also relatively safe and has few side effects. However, gabapentin can be difficult to work with due to its low solubility in water. It also has a relatively short half-life, which can make it difficult to maintain a stable concentration in experiments.
未来方向
There are several future directions for research on gabapentin. One area of research is the use of gabapentin in the treatment of psychiatric disorders, such as anxiety and bipolar disorder. Another area of research is the development of new formulations of gabapentin that have improved solubility and longer half-lives. Finally, there is ongoing research into the long-term effects of gabapentin use, particularly in patients with epilepsy and chronic pain.
合成方法
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid is synthesized by the reaction of 1,4-butanediol with phthalic anhydride to form 4-hydroxybutyric acid. This is then reacted with ammonia to form the corresponding amide, which is then cyclized to form the pyrrolidine ring. Finally, the chlorophenyl group is added to the pyrrolidine ring to form gabapentin.
科学研究应用
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has been extensively researched for its use in treating epilepsy and neuropathic pain. It has also been studied for its potential use in treating anxiety, bipolar disorder, and alcohol withdrawal syndrome. 2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid has been found to be effective in reducing the frequency and severity of seizures in patients with epilepsy. It has also been found to be effective in reducing pain in patients with neuropathic pain.
属性
IUPAC Name |
2-[[1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-2-12(15(21)22)17-14(20)9-7-13(19)18(8-9)11-5-3-10(16)4-6-11/h3-6,9,12H,2,7-8H2,1H3,(H,17,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCQDSGYJFZAOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1CC(=O)N(C1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[(4-Ethoxybenzoyl)amino]methyl]benzoic acid](/img/structure/B6636217.png)
![3-[[(1-Tert-butyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B6636223.png)


![3-[[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]methyl]benzoic acid](/img/structure/B6636249.png)
![2-[[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]amino]butanedioic acid](/img/structure/B6636259.png)


![Ethyl 2-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B6636275.png)
![Dimethyl 5-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B6636280.png)
![Methyl 2-[(5-methyl-1,3-thiazol-2-yl)carbamoyl]benzoate](/img/structure/B6636296.png)
![Methyl 4-[[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]methyl]benzoate](/img/structure/B6636311.png)

